molecular formula C21H22N6O B11143531 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11143531
M. Wt: 374.4 g/mol
InChI Key: FUSVZHCNSQOPCP-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of benzimidazole, pyridine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with a pyridine derivative. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole, which have similar structural features and biological activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, known for their anti-inflammatory and analgesic properties.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are important in various biochemical processes.

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic moieties, which may confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is a complex compound that integrates several pharmacologically relevant moieties, including benzimidazole, pyrazole, and pyridine. This unique structural combination suggests a broad spectrum of potential biological activities, making it an area of interest in medicinal chemistry.

  • Molecular Formula : C21H22N6O
  • Molecular Weight : 374.4 g/mol

The compound's structure allows it to interact with various biological targets, which may contribute to its therapeutic efficacy.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that derivatives of benzimidazole and pyrazole often demonstrate activity against a range of bacterial strains, including:

Bacterial Strain Activity Level
Staphylococcus aureusModerate to Good
Escherichia coliModerate
Pseudomonas aeruginosaGood
Klebsiella pneumoniaeModerate

These findings suggest that the compound may act synergistically due to its multi-faceted structure, enhancing its antimicrobial efficacy compared to single-motif compounds .

Anti-inflammatory and Analgesic Effects

The pyrazole ring in the compound is known for its anti-inflammatory properties. Studies have shown that similar compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. For example, derivatives have been tested using carrageenan-induced edema models, demonstrating significant reductions in inflammation compared to controls .

Anticancer Potential

Research into the anticancer potential of compounds featuring benzimidazole and pyrazole motifs has yielded promising results. These compounds have been observed to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis
  • Inhibition of angiogenesis
  • Disruption of cell cycle progression

In vitro studies have indicated that certain derivatives can significantly reduce the viability of cancer cell lines, suggesting a need for further investigation into their mechanisms of action .

The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets:

  • DNA Binding : The benzimidazole moiety may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The pyridine group can influence receptor activity, potentially modulating neurotransmitter systems or inflammatory responses.

These interactions highlight the compound's versatility as a therapeutic agent across various biological systems .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:

  • Antimicrobial Testing : A series of benzimidazole-pyrazole derivatives were synthesized and evaluated against common bacterial pathogens. Compounds demonstrated varying degrees of activity, with some showing potent effects comparable to established antibiotics .
  • Anti-inflammatory Studies : In vivo models using carrageenan-induced edema showed that certain derivatives exhibited significant anti-inflammatory effects, suggesting potential applications in pain management .
  • Cancer Cell Line Studies : Compounds were tested against various cancer cell lines (e.g., breast cancer, lung cancer), revealing IC50 values indicating effective inhibition of cell growth .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N6O/c28-21(19-14-18(26-27-19)15-9-12-22-13-10-15)23-11-5-1-2-8-20-24-16-6-3-4-7-17(16)25-20/h3-4,6-7,9-10,12-14H,1-2,5,8,11H2,(H,23,28)(H,24,25)(H,26,27)

InChI Key

FUSVZHCNSQOPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC(=NN3)C4=CC=NC=C4

Origin of Product

United States

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